4-fluoro-N-(thiomorpholin-4-ylcarbonothioyl)benzamide
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Overview
Description
4-fluoro-N-(thiomorpholin-4-ylcarbonothioyl)benzamide is an organic compound that features a benzamide core substituted with a fluorine atom and a thiomorpholine ring
Preparation Methods
The synthesis of 4-fluoro-N-(thiomorpholin-4-ylcarbonothioyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid and thiomorpholine.
Formation of Intermediate: The 4-fluorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is then reacted with thiomorpholine in the presence of a base such as triethylamine to form the desired benzamide derivative.
Purification: The final product is purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-fluoro-N-(thiomorpholin-4-ylcarbonothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Scientific Research Applications
4-fluoro-N-(thiomorpholin-4-ylcarbonothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(thiomorpholin-4-ylcarbonothioyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-fluoro-N-(thiomorpholin-4-ylcarbonothioyl)benzamide can be compared with similar compounds such as:
4-fluoro-N-(morpholin-4-ylcarbonothioyl)benzamide: This compound has a morpholine ring instead of a thiomorpholine ring, which may result in different biological activities and properties.
4-chloro-N-(thiomorpholin-4-ylcarbonothioyl)benzamide: Substituting the fluorine atom with chlorine can affect the compound’s reactivity and interactions with biological targets.
4-fluoro-N-(piperidin-4-ylcarbonothioyl)benzamide: Replacing the thiomorpholine ring with a piperidine ring can lead to variations in the compound’s pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C12H13FN2OS2 |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
4-fluoro-N-(thiomorpholine-4-carbothioyl)benzamide |
InChI |
InChI=1S/C12H13FN2OS2/c13-10-3-1-9(2-4-10)11(16)14-12(17)15-5-7-18-8-6-15/h1-4H,5-8H2,(H,14,16,17) |
InChI Key |
UOIATPGFNYRDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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